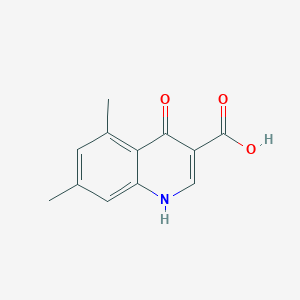

5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core structure with specific substituents at the 5, 7, and 4 positions, including methyl groups and a carboxylic acid functional group. This compound is of interest due to its potential biological activity and its role as a building block in chemical syntheses.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline scaffold. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid, has been achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Additionally, the synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids has been reported, where the substituents were carefully chosen to minimize covariance between physicochemical parameters .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound related to the one of interest, was established by X-ray structural analysis . This provides valuable information about the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine leads to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones . These reactions are often guided by quantum-chemical calculations to predict the reaction mechanisms and optimize the yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the presence of hydroxy and carboxylic acid groups can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. The spectrophotometric properties of related compounds, such as 7-(4,5-dimethylthiazolyl-2-azo)-8-hydroxyquinoline-5-sulphonic acid, have been studied for their potential use as analytical reagents . The inhibitory activities of 7-substituted-4-hydroxyquinoline-3-carboxylic acids against dehydrogenase enzymes and Ehrlich ascites tumor cells have been analyzed, indicating that these activities are influenced by the substituents' polar, steric, and hydrophobic properties .

科学研究应用

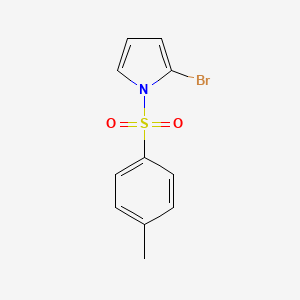

Antibacterial and Antifungal Agents

A study explored the synthesis and antibacterial activities of various 4-hydroxyquinoline-3-carboxylic acid derivatives, including those containing a pyrrole or 2,5-dimethylpyrrole group, showcasing their potential as analogs of nalidixic acid and antibacterial agents (Corelli et al., 1983).

Photolabile Protecting Groups

Research on 8-bromo-7-hydroxyquinoline (BHQ) highlighted its role as a photolabile protecting group for carboxylic acids. BHQ demonstrates a high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its solubility and low fluorescence contribute to its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).

Tautomerism and Spectroscopy

A study on hydroxyquinoline carboxylic acids and their tautomers used 13C and 15N NMR spectroscopy to differentiate between individual tautomers and confirm zwitterionic species in solid states. This research provides insights into the structural and spectroscopic properties of hydroxyquinoline carboxylic acids, contributing to our understanding of their chemical behavior (Gudat et al., 2008).

Electrochemical and Spectroelectrochemical Analysis

The oxidation mechanism of selected hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, was investigated using techniques like cyclic voltammetry and IR spectroelectrochemistry. This study contributes to understanding the electron transfer efficiency and oxidation mechanisms of hydroxyquinolines, with implications for their use in biosystems (Sokolová et al., 2015).

Antioxidative or Prooxidative Effects

Research into the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives on free-radical-induced hemolysis of erythrocytes investigated the relationship between structural modifications of 4-hydroxyquinoline and its antioxidant effectiveness. This study sheds light on the potential of these compounds as antioxidant drugs and the influence of molecular structure and distributive status on their antioxidant/prooxidant behavior (Liu et al., 2002).

安全和危害

属性

IUPAC Name |

5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-6-3-7(2)10-9(4-6)13-5-8(11(10)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSORQRJBQWVNLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398141 |

Source

|

| Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

CAS RN |

948293-86-5 |

Source

|

| Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)